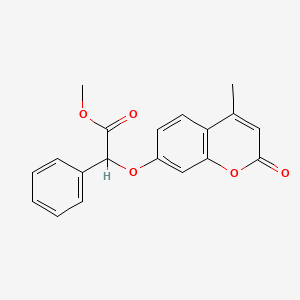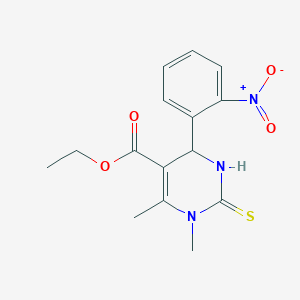![molecular formula C17H19N3O3S2 B4050307 4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B4050307.png)
4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine
Descripción general
Descripción
4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.08678382 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study demonstrated the synthesis of derivatives related to the given compound, highlighting their role as intermediates in producing inhibitors that target tumor necrosis factor alpha and nitric oxide. This process involved green synthetic methods, indicating the compound's potential in medicinal chemistry applications (Lei et al., 2017).
Another research focused on the structural and spectral analysis of a triazole derivative, illustrating the compound's potential for antioxidant and bioactivity applications. This work underscores the chemical versatility and potential pharmacological applications of compounds within this chemical family (Alaşalvar et al., 2021).
Biological Activity
The compound's derivatives have been explored for their antimicrobial and antifungal activities, with some showing promising results against specific bacterial strains and fungal species. This highlights the compound's potential utility in developing new antimicrobial agents (Kocabalkanlı et al., 2001).
Research into novel 4-(1,3-Thiazol-2-yl)morpholine derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth. This suggests the compound's derivatives could be valuable in cancer research and treatment (Alexander et al., 2008).
Chemical Structure and Analysis
The crystal structure and biological evaluation of a derivative as a molluscicidal agent were studied, indicating the compound's potential in agricultural or pest control applications. This study showcases the diverse applications of the compound beyond pharmaceuticals (Duan et al., 2014).
Investigations into the reactions of selected carbonitriles with secondary dialkylamines, including morpholine, demonstrated high yields of amino-substituted derivatives. This research is crucial for understanding the compound's chemical behavior and potential for further derivatization (Kalogirou & Koutentis, 2014).
Propiedades
IUPAC Name |
morpholin-4-yl-[5-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-16(12-10-24-11-18-12)20-5-1-2-13(20)14-3-4-15(25-14)17(22)19-6-8-23-9-7-19/h3-4,10-11,13H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCVBUDRTFDFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC=N2)C3=CC=C(S3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B4050226.png)
![2-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B4050236.png)
![ethyl 4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050242.png)
![3-(2-methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4050244.png)
![2-{[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4050247.png)
![3-methyl-N-{[4-methyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4050248.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4050274.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4050284.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4050299.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)
![4-[(benzylthio)acetyl]-2,6-dimethylmorpholine](/img/structure/B4050323.png)
